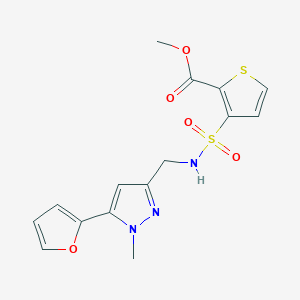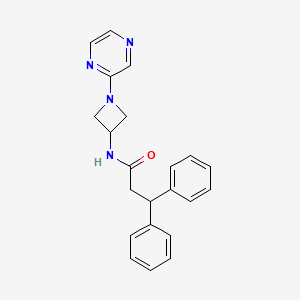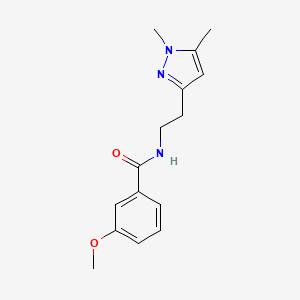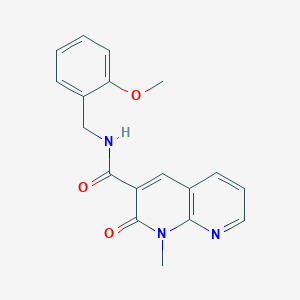
methyl 3-(N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of this compound is not explicitly mentioned in the searched resources . It’s recommended to refer to the specific scientific literature or databases for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular formula is C11H11NO5S2 and the molecular weight is 301.34 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the searched resources . Detailed chemical reaction analysis would typically involve studying its reactivity with various reagents under different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not provided in the searched resources . These properties can be determined through various experimental methods.Wissenschaftliche Forschungsanwendungen
Catalytic Organic Synthesis
This compound could be utilized in the realm of catalytic organic synthesis . The furan moiety within its structure makes it a candidate for biomass catalytic conversion, which is a sustainable approach to creating valuable chemical precursors. It could be involved in reactions to synthesize novel compounds through green chemistry principles, emphasizing sustainability and efficiency .
Antibacterial Agents
The presence of the furan and pyrazole rings suggests that this compound might have applications as an antibacterial agent . Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents. This compound could be part of new drug development to combat microbial resistance .
Antifungal Applications
Given the structural similarity to other furan derivatives known to inhibit the growth of fungi like Candida albicans, this compound may serve as a lead structure for the development of new antifungal medications or preservatives .
Anticancer Research
The compound’s molecular framework could be explored for anticancer properties . Furan derivatives have been shown to exhibit different cytotoxic effects toward various cancer cell lines, including lung carcinoma. This compound could be part of synthetic pathways to create new anticancer drugs .
Neurotransmitter Metabolite Analogs
The compound could be synthesized as an analog to neurotransmitter metabolites. Derivatives of furan, such as those found in this compound, have been identified as metabolites of neurotransmitters like dopamine, which have anti-cancer properties and play significant roles in various biological processes .
Chemical Library Inclusion
Lastly, due to its unique structure, this compound could be included in chemical libraries used for high-throughput screening in drug discovery. It could help identify new bioactive molecules with potential therapeutic applications .
Wirkmechanismus
Target of action
Compounds with a thiophene and pyrazole moiety, like “methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of action
The compound might interact with its targets by forming non-covalent interactions (like hydrogen bonds, ionic bonds, and hydrophobic interactions). The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as its size, charge, lipophilicity, and chemical stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. It could potentially alter cellular processes, gene expression, or cell signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-18-11(12-4-3-6-23-12)8-10(17-18)9-16-25(20,21)13-5-7-24-14(13)15(19)22-2/h3-8,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKIILYDHKBMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B2603963.png)
![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B2603966.png)

![1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2603969.png)

![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)
![3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2603980.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2603981.png)

